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molecular formula C20H25F3N2 B1589718 N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine CAS No. 304694-40-4

N,N-Diethyl-N'-(4'-trifluoromethylbiphenyl-4-ylmethyl)-ethane-1,2-diamine

Cat. No. B1589718
M. Wt: 350.4 g/mol
InChI Key: CQBYREFQWDUSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07232902B2

Procedure details

N,N-diethylethylene diamine (2.50 kg, 21.12 moles) was added to a solution of 4-(4-trifluoromethylphenyl)benzaldehyde (3.54 kg, 14.08 moles) in toluene (21 L) and rinsed in with toluene (14 L) with stirring. The resultant solution was stirred at 17-21° C. for ca. 96 hours. The solution was then transferred to a hydrogenation vessel containing 5% palladium on alumina (0.213 kg, 0.11 moles Pd) and rinsed in with toluene (37 L). The mixture was hydrogenated at 19−27° C., 50 psig hydrogen for 1 hour until no further hydrogen was consumed. The catalyst was removed by filtration through celite (0.5 kg) and the celite bed was washed with toluene (14 L). The combined filtrate and wash were washed with process water (3×14 L) then the toluene removed by distillation at 20-80° C. in vacuo to give the title compound as a pale yellow oil (4.96 kg, 97.3%). 1H NMR (CDCl3) δ 1.01 (6H, t), 2.52 (4H, q), 2.58 (2H, t), 2.70 (2H, t),3.86 (2H, s), 7.42 (2H, d), 7.43 (2H, d), 7.68 (4H, s).
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
3.54 kg
Type
reactant
Reaction Step One
Quantity
21 L
Type
solvent
Reaction Step One
Quantity
0.213 kg
Type
catalyst
Reaction Step Two
Yield
97.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].[F:9][C:10]([F:26])([F:25])[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=2)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1.[Pd]>[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH:6][CH2:21][C:20]1[CH:19]=[CH:18][C:17]([C:14]2[CH:15]=[CH:16][C:11]([C:10]([F:9])([F:25])[F:26])=[CH:12][CH:13]=2)=[CH:24][CH:23]=1)[CH3:2]

Inputs

Step One
Name
Quantity
2.5 kg
Type
reactant
Smiles
C(C)N(CCN)CC
Name
Quantity
3.54 kg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
21 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.213 kg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed in with toluene (14 L)
STIRRING
Type
STIRRING
Details
The resultant solution was stirred at 17-21° C. for ca. 96 hours
Duration
96 h
CUSTOM
Type
CUSTOM
Details
The solution was then transferred to a hydrogenation vessel
WASH
Type
WASH
Details
rinsed in with toluene (37 L)
CUSTOM
Type
CUSTOM
Details
was hydrogenated at 19−27° C.
CUSTOM
Type
CUSTOM
Details
50 psig hydrogen for 1 hour until no further hydrogen was consumed
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite (0.5 kg)
WASH
Type
WASH
Details
the celite bed was washed with toluene (14 L)
WASH
Type
WASH
Details
The combined filtrate and wash
WASH
Type
WASH
Details
were washed with process water (3×14 L)
CUSTOM
Type
CUSTOM
Details
the toluene removed by distillation at 20-80° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNCC1=CC=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 kg
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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